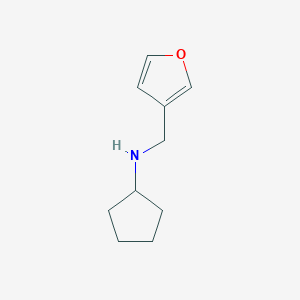
N-(furan-3-ylmethyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-3-ylmethyl)cyclopentanamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of N-(furan-3-ylmethyl)cyclopentanamine
The synthesis of this compound typically involves several key steps:
- Starting Materials : The process often begins with commercially available furan derivatives and cyclopentanamine.
- Reagents : Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and various solvents.
- Methods : Microwave-assisted synthesis has been noted for improving yields and reducing reaction times. Optimization of reaction conditions such as temperature and time is crucial for maximizing product yield .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in drug development:
Antimicrobial Properties
Research indicates that compounds containing furan rings often demonstrate significant antimicrobial activity. This compound may show efficacy against various pathogens, including bacteria and fungi, due to the inherent properties of the furan moiety .
Anticancer Potential
Studies suggest that similar compounds with furan structures can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism may involve the modulation of specific signaling pathways associated with cell proliferation and survival .
Neuroprotective Effects
There is emerging evidence that furan-containing compounds can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier makes these compounds particularly interesting for neurological applications .
Pharmacological Applications
The pharmacological applications of this compound are diverse:
Drug Development
The compound serves as a scaffold for the development of new drugs targeting various diseases. Its structural features can be modified to enhance potency and selectivity against specific biological targets .
Research in Infectious Diseases
Given its potential antimicrobial properties, this compound is being studied for applications in treating infectious diseases, including tuberculosis and other resistant bacterial infections .
Case Studies
Several case studies highlight the potential applications of this compound:
Propiedades
Número CAS |
1183688-39-2 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
N-(furan-3-ylmethyl)cyclopentanamine |
InChI |
InChI=1S/C10H15NO/c1-2-4-10(3-1)11-7-9-5-6-12-8-9/h5-6,8,10-11H,1-4,7H2 |
Clave InChI |
NWBVMUNGMZFZFC-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NCC2=COC=C2 |
SMILES canónico |
C1CCC(C1)NCC2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















